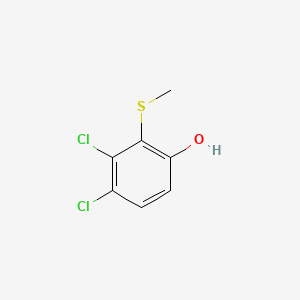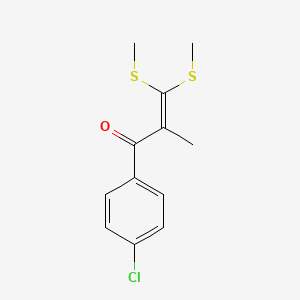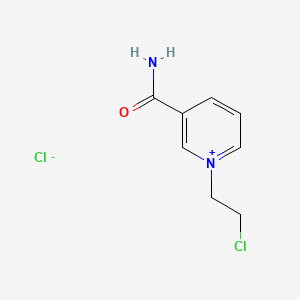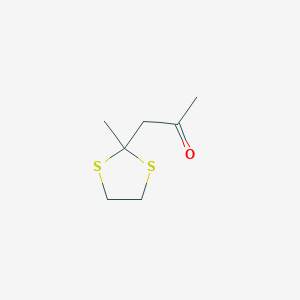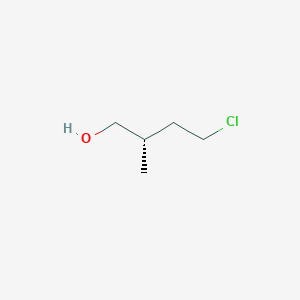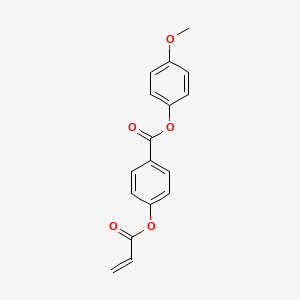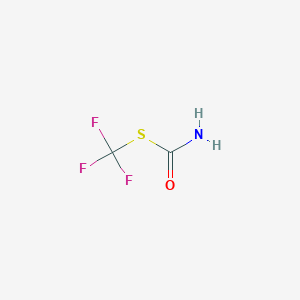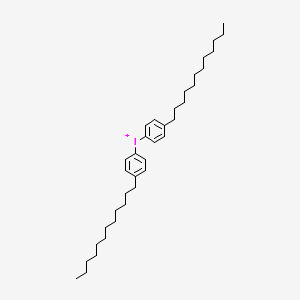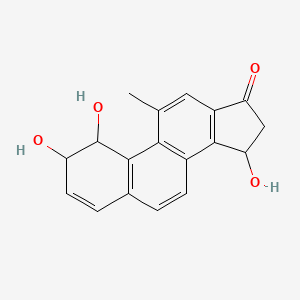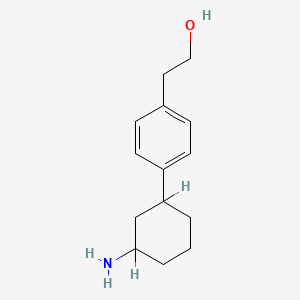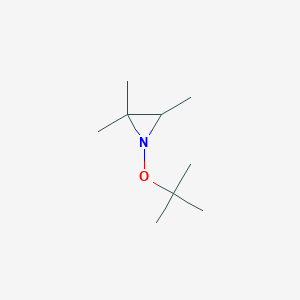
1-tert-Butoxy-2,2,3-trimethylaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-Butoxy-2,2,3-trimethylaziridine is an organic compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound is characterized by the presence of a tert-butoxy group and three methyl groups attached to the aziridine ring, making it a unique and interesting molecule for various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-tert-Butoxy-2,2,3-trimethylaziridine can be synthesized through several methods. One common approach involves the reaction of 2,2,3-trimethylaziridine with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction typically proceeds under mild conditions, with the tert-butyl group being introduced via nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through distillation or crystallization to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-tert-Butoxy-2,2,3-trimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions with reagents like halogens or alkylating agents, leading to the formation of substituted aziridines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions depending on the desired product.
Major Products Formed:
Oxidation: Corresponding oxides and hydroxylated products.
Reduction: Amines and other reduced derivatives.
Substitution: Substituted aziridines with various functional groups.
Aplicaciones Científicas De Investigación
1-tert-Butoxy-2,2,3-trimethylaziridine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1-tert-Butoxy-2,2,3-trimethylaziridine involves its high ring strain and reactivity, which make it a versatile intermediate in various chemical reactions. The compound can interact with molecular targets through nucleophilic or electrophilic attack, leading to the formation of new chemical bonds and products. The pathways involved in its reactions depend on the specific reagents and conditions used.
Comparación Con Compuestos Similares
- 1-Butoxy-2,2,3-trimethylaziridine
- 1-Methoxy-2,2,3-trimethylaziridine
- 1-Ethoxy-2,2,3-trimethylaziridine
Comparison: 1-tert-Butoxy-2,2,3-trimethylaziridine is unique due to the presence of the tert-butoxy group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where the tert-butoxy group can influence the reactivity and selectivity of the compound.
Propiedades
Número CAS |
66443-94-5 |
|---|---|
Fórmula molecular |
C9H19NO |
Peso molecular |
157.25 g/mol |
Nombre IUPAC |
2,2,3-trimethyl-1-[(2-methylpropan-2-yl)oxy]aziridine |
InChI |
InChI=1S/C9H19NO/c1-7-9(5,6)10(7)11-8(2,3)4/h7H,1-6H3 |
Clave InChI |
QRADLIUIEIXOJD-UHFFFAOYSA-N |
SMILES canónico |
CC1C(N1OC(C)(C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(3-Oxobutyl)bicyclo[3.1.1]heptan-2-one](/img/structure/B14462245.png)
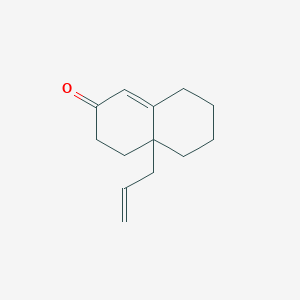
![4-[1-(Morpholin-4-yl)cyclohexyl]-2,6-diphenyl-1,4-dihydro-1,3,5-triazine](/img/structure/B14462254.png)
